

Pruvanserin hydrochloride CAS number and structure

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Compound of Interest

Compound Name: Pruvanserin hydrochloride

Cat. No.: B121659

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Pruvanserin Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pruvanserin hydrochloride, also known as EMD 281014 and LY-2422347, is a potent and selective antagonist of the serotonin 5-HT_{2A} receptor.^{[1][2]} This technical guide provides a comprehensive overview of **Pruvanserin hydrochloride**, including its chemical properties, mechanism of action, and key findings from preclinical and clinical studies. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.

Chemical Identity and Properties

Pruvanserin hydrochloride is a synthetic compound belonging to the piperazine and indole class of molecules.

- CAS Number: 443144-27-2^[3]
- Molecular Formula: C₂₂H₂₂ClFN₄O^[3]
- Molecular Weight: 412.89 g/mol ^[3]

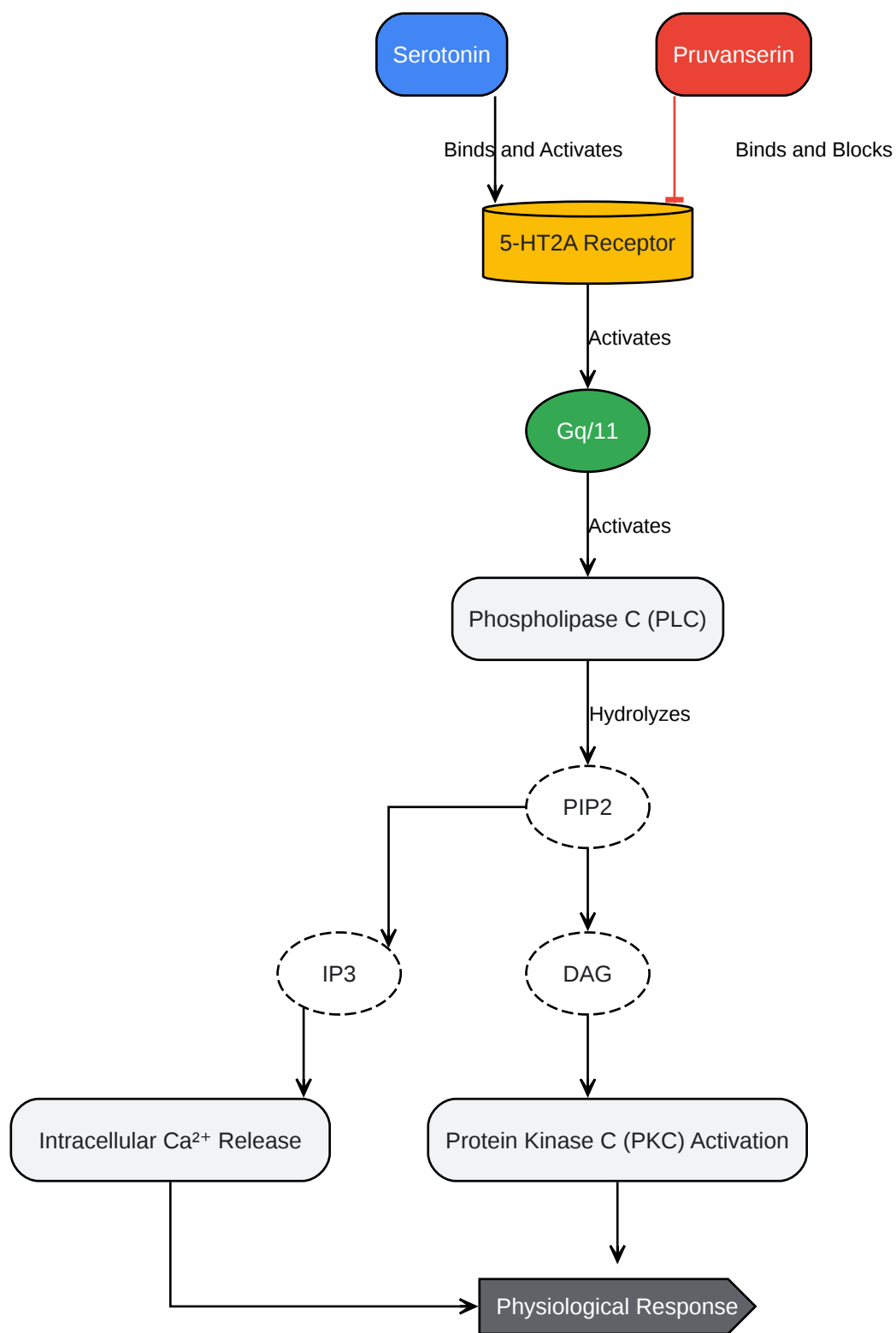
- IUPAC Name: 7-({4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl}carbonyl)-1H-indole-3-carbonitrile hydrochloride[4]
- SMILES: FC1=CC=C(CCN2CCN(CC2)C(=O)C3=CC=CC4=C3NC=C4C#N)C=C1[4]

Mechanism of Action: 5-HT2A Receptor Antagonism

Pruvanserin acts as a selective antagonist at the serotonin 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to the Gq/11 signaling pathway.[5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5]

By blocking the 5-HT2A receptor, Pruvanserin inhibits these downstream signaling events. This mechanism is thought to be responsible for its therapeutic effects in conditions where serotonergic systems are dysregulated, such as insomnia and psychosis.[1][6]

Signaling Pathway of 5-HT2A Receptor and Inhibition by Pruvanserin



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Caption: 5-HT2A receptor signaling and its inhibition by Pruvanserin.

Quantitative Data Summary

The following table summarizes key quantitative data for **Pruvanserin hydrochloride** from various in vitro and in vivo studies.

Parameter	Species/System	Value	Reference
IC ₅₀	Human 5-HT _{2A} Receptor	0.35 nM	[2]
Rat 5-HT _{2A} Receptor	1 nM	[2]	
Human 5-HT _{2C} Receptor	1334 nM	[2]	
h5-HT _{2A} transfected CHO cells ([³⁵ S]GTPγS accumulation)	9.3 nM	[2]	
ID ₅₀	DOI-induced head-twitch (mouse)	0.06 mg/kg (p.o.)	[2]
EEDQ-induced [³ H]ketanserin binding decrease (rat)	0.4 mg/kg (p.o.)	[2]	

Experimental Protocols

In Vivo Assessment of 5-HT_{2A} Receptor Antagonism (DOI-induced Head-Twitch in Mice)

This protocol is a standard behavioral assay to evaluate the in vivo efficacy of 5-HT_{2A} receptor antagonists.

Objective: To determine the dose-dependent inhibition of the 5-HT_{2A} receptor agonist, DOI (R-(-)-1-(2,5-dimethoxy-4-iodophenyl)-aminopropane), induced head-twitch response in mice by Pruvanserin.

Methodology:

- **Animals:** Male C57BL/6 mice are commonly used.
- **Drug Administration:** Pruvanserin is administered orally (p.o.) or subcutaneously (s.c.) at various doses. A vehicle control group receives the same volume of the vehicle.
- **Pre-treatment Time:** Pruvanserin is typically administered 30-60 minutes before the DOI challenge.
- **DOI Challenge:** DOI is administered subcutaneously at a dose known to induce a robust head-twitch response (e.g., 2.5 mg/kg).
- **Behavioral Observation:** Immediately after DOI administration, mice are placed in individual observation chambers. The number of head-twitches is counted for a defined period, typically 20-30 minutes.
- **Data Analysis:** The number of head-twitches in the Pruvanserin-treated groups is compared to the vehicle-treated group. The dose that produces a 50% reduction in head-twitches (ID₅₀) is calculated.[\[2\]](#)

Assessment of Efficacy in a Primate Model of Parkinson's Disease Psychosis

This protocol details the evaluation of Pruvanserin's effects on L-DOPA-induced dyskinesia and psychosis-like behaviors in a primate model.

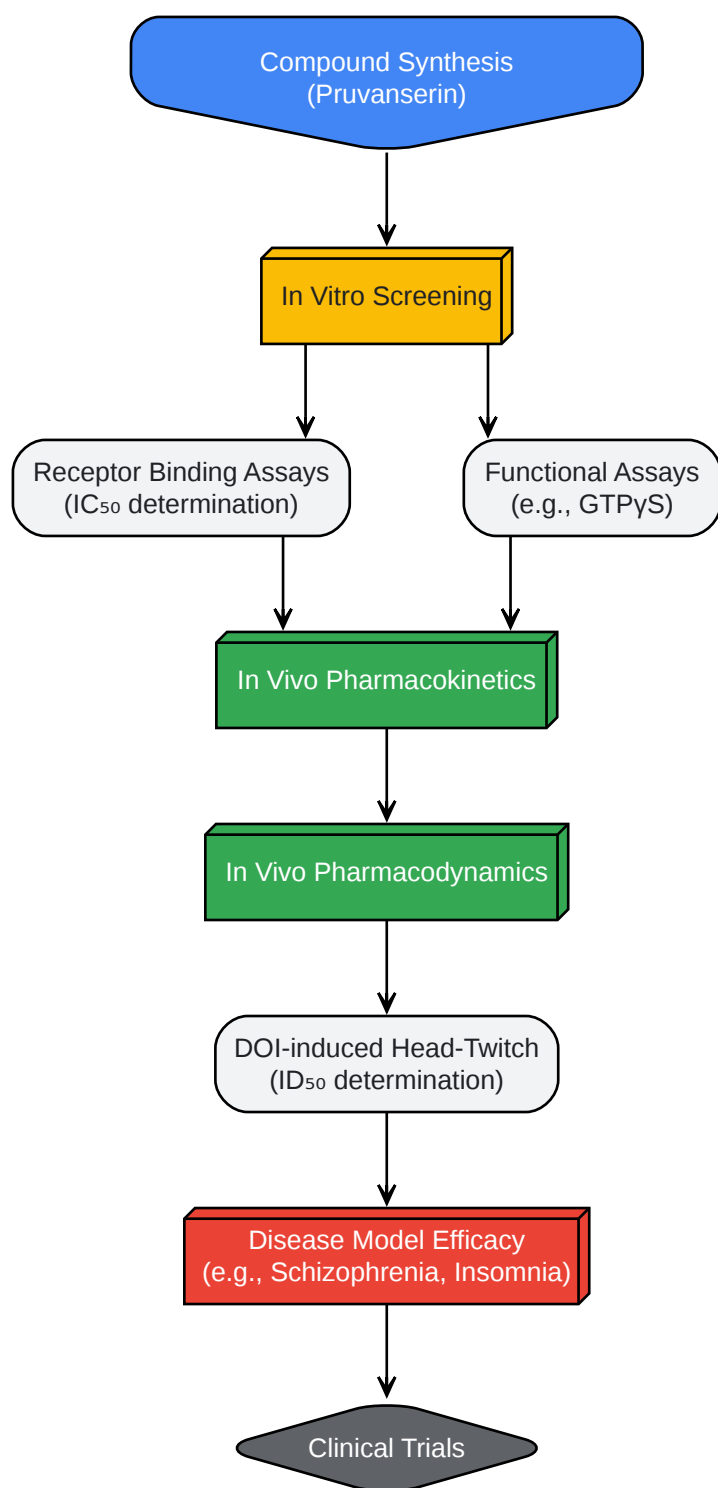
Objective: To assess the potential of Pruvanserin to alleviate psychosis-like behaviors (PLBs) and dyskinesia induced by L-DOPA treatment in parkinsonian marmosets.

Methodology:

- **Animal Model:** Common marmosets are rendered parkinsonian by treatment with the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
- **Drug Administration:** L-DOPA is administered to induce dyskinesia and PLBs. Pruvanserin (EMD-281014) is co-administered with L-DOPA at various doses (e.g., 0.01, 0.03, and 0.1 mg/kg).[\[6\]](#)

- Behavioral Scoring: Dyskinesia, PLBs, and parkinsonian symptoms are rated by a trained observer blind to the treatment conditions.
- Pharmacokinetic Analysis: Plasma levels of Pruvanserin are measured to correlate drug exposure with behavioral effects.[\[6\]](#)
- Data Analysis: The severity of dyskinesia and PLBs in the Pruvanserin-treated groups is compared to the vehicle control group.

Experimental Workflow: Preclinical Evaluation of a 5-HT2A Antagonist



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Caption: A generalized preclinical development workflow for a 5-HT_{2A} antagonist.

Therapeutic Potential and Clinical Development

Pruvanserin was primarily investigated for the treatment of insomnia and was in phase II clinical trials.[1][7] The rationale for its use in insomnia stems from the role of the 5-HT_{2A} receptor in sleep architecture. Antagonism of this receptor is associated with an increase in slow-wave sleep.

In addition to insomnia, preclinical studies have suggested potential antidepressant, anxiolytic, and working memory-enhancing effects for Pruvanserin.[1] It has also been evaluated in animal models of schizophrenia and Parkinson's disease psychosis, where it demonstrated the ability to reduce psychosis-like behaviors.[6] However, the development of Pruvanserin appears to have been discontinued.[1]

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